DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride
Description
DL-Phenylalanine methyl ester hydrochloride (CAS 5619-07-8) is a derivative of the amino acid phenylalanine, where the carboxylic acid group is esterified with methanol and the amino group is protonated as a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 231.68 g/mol . This compound is widely used in organic synthesis, particularly in peptide coupling reactions, Mizoroki–Heck cross-coupling reactions , and as a precursor for fluorescent probes . Its structure features a phenyl group, which confers aromatic stability and influences reactivity in substitution or conjugation reactions.
Properties
IUPAC Name |
methyl 2-amino-3-(4-cyanophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOWBJYJUKOPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride typically involves the esterification of DL-phenylalanine with methanol in the presence of an acid catalyst. The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent. The final product is obtained as a monohydrochloride salt by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium azide or halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Pharmaceutical Development
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is utilized in the synthesis of several pharmaceutical agents:
- Anti-Diabetic Drugs : Compounds derived from this chemical have shown potential in the development of new anti-diabetic medications.
- Anti-Tumor Agents : Its structural properties allow for modifications leading to effective anti-cancer drugs.
- Anti-HIV Drugs : Research indicates that derivatives of this compound may exhibit efficacy against HIV.
- Pesticides and Sweeteners : The compound also finds use in agricultural chemicals and low-calorie sweeteners due to its unique properties.
Neurotransmitter Modulation
Research has demonstrated that DL-Phenylalanine can influence neurotransmitter levels in the brain:
- Dopamine and Serotonin Levels : Studies indicate that this compound can modulate the synthesis of neurotransmitters such as dopamine and serotonin, potentially affecting mood and cognitive functions.
- Analgesic Properties : Its ability to enhance endorphin production suggests potential applications in pain management therapies.
Case Study 1: Neurotransmitter Effects
A study investigated the effects of DL-Phenylalanine on neurotransmitter levels in animal models. Results indicated significant modulation of dopamine levels, suggesting its potential use in treating mood disorders or enhancing cognitive function. The study utilized various dosages to assess the relationship between administration levels and neurotransmitter activity.
Case Study 2: Anti-Diabetic Drug Development
In another research initiative, DL-Phenylalanine derivatives were synthesized and tested for their anti-diabetic properties. The study reported that certain derivatives exhibited improved insulin sensitivity in vitro, indicating their potential as therapeutic agents for Type 2 diabetes management. The findings highlighted the importance of structural modifications on biological activity .
Data Table: Comparative Analysis of Applications
| Application Area | Specific Uses | Observations |
|---|---|---|
| Pharmaceutical | Anti-diabetic, anti-tumor, anti-HIV | Effective in early-stage drug development |
| Neurotransmitter | Mood enhancement | Modulates dopamine and serotonin levels |
| Agricultural | Pesticides, calorie-free sweeteners | Viable alternatives for synthetic chemicals |
Mechanism of Action
The mechanism of action of DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis to release the active phenylalanine derivative. These interactions can modulate various biochemical pathways and exert specific effects on biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with other amino acid ester hydrochlorides, focusing on side-chain modifications, ester groups, and applications:
Table 1: Key Properties of DL-Phenylalanine Methyl Ester Hydrochloride and Analogues
Aromatic Side-Chain Derivatives
- DL-Phenylalanine methyl ester HCl : The phenyl group enhances π-π interactions, making it suitable for Mizoroki–Heck reactions to form carbon-carbon bonds . Its coumarin derivatives exhibit emission maxima at 440 nm , suggesting utility as fluorescent probes or laser dyes .
- This modification is explored in drug delivery systems .
Aliphatic Side-Chain Derivatives
- DL-Serine methyl ester HCl : The hydroxyl group (-OH) in serine facilitates hydrogen bonding, making it ideal for synthesizing hydrophilic peptides or glycoconjugates .
- DL-Valine methyl ester HCl : The branched isopropyl group increases steric hindrance, which can slow reaction kinetics but improve selectivity in asymmetric synthesis .
Ester Group Variations
- Ethyl vs. Methyl Esters: DL-Phenylalanine ethyl ester HCl (vs. methyl ester) has a longer alkyl chain, which may reduce solubility in polar solvents but enhance compatibility in hydrophobic reaction environments. Ethyl esters are also used in imino ester condensations to form dimeric structures .
Physicochemical Properties
- Solubility : DL-Phenylalanine methyl ester HCl is soluble in water and polar solvents due to its ionic hydrochloride group, whereas the ethyl ester derivative is more lipid-soluble .
- Stability : The methyl ester is more hydrolytically stable under acidic conditions compared to ethyl esters, which can undergo faster ester cleavage .
Research Findings
- Fluorescence Applications : Coumarin-conjugated DL-phenylalanine methyl ester derivatives show 20–30% higher quantum yields than serine or threonine analogues, attributed to the phenyl group’s electron-rich environment .
- Synthetic Utility : In Mizoroki–Heck reactions, DL-phenylalanine methyl ester HCl acts as a ligand precursor, outperforming alanine or valine esters due to its aromatic coordination capacity .
Biological Activity
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is a derivative of phenylalanine, an essential amino acid involved in protein synthesis and neurotransmitter production. This compound, characterized by its cyano and methyl ester functional groups, exhibits a range of biological activities that have garnered interest in various fields including pharmacology and biochemistry.
The molecular formula of this compound is C₁₁H₁₃ClN₂O₂ with a molecular weight of approximately 240.6861 g/mol. The synthesis of this compound can be achieved through several methods, often involving the use of resolving agents to separate enantiomers effectively. Notably, N-acetyl-D-phenylglycine has been employed as a resolving agent in enzymatic methods for synthesizing this compound.
Neurotransmitter Modulation
Research indicates that DL-Phenylalanine may influence the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation and cognitive function. Studies have shown that the compound can modulate levels of dopamine and serotonin in animal models, suggesting its potential utility in mood enhancement therapies.
Analgesic Properties
DL-Phenylalanine has been studied for its analgesic properties due to its involvement in endorphin production. Endorphins are natural pain relievers produced by the body. The compound's ability to cross the blood-brain barrier further enhances its potential as a candidate for managing pain conditions .
Applications in Drug Development
The compound has applications in the synthesis of various pharmaceuticals, including anti-diabetic drugs, anti-tumor agents, and HIV medications. Its unique chemical structure allows it to interact with specific biological targets, enhancing the efficacy of these drugs . For instance, derivatives of phenylalanine have been investigated for their anti-HIV properties, demonstrating significant antiviral activity against HIV strains .
Case Studies and Research Findings
Several studies have highlighted the biological activity of DL-Phenylalanine:
- Pain Management : A study demonstrated that DL-Phenylalanine administration significantly reduced pain perception in animal models by increasing endorphin levels. This suggests its potential role as an adjunct therapy for chronic pain management.
- Mood Enhancement : Clinical trials have indicated that supplementation with DL-Phenylalanine may improve symptoms of depression by increasing neurotransmitter levels associated with mood regulation.
- Antiviral Activity : Research on phenylalanine derivatives has shown promising results in inhibiting HIV replication, providing a basis for developing new antiretroviral therapies .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| D-Phenylalanine | Lacks cyano group; essential amino acid | Directly involved in protein synthesis |
| L-Phenylalanine | Natural form; no cyano group | Precursor for tyrosine; important for protein synthesis |
| 4-Chloro-DL-phenylalanine | Contains chlorine instead of cyano | Used as an antibiotic; different pharmacological properties |
| Phenethylamine | Simple amine structure | Known for mood-enhancing effects |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves esterification of the parent amino acid using thionyl chloride (SOCl₂) in methanol. For example, DL-phenylalanine methyl ester hydrochloride is prepared by adding SOCl₂ to a suspension of DL-phenylalanine in MeOH at 0°C, followed by 24-hour stirring at ambient temperature. The crude product is recrystallized from EtOAc/EtOH (95:5) . For the 4-cyano derivative, similar protocols may apply, with substitution at the phenyl ring introduced via precursor modification. Optimization includes controlling temperature, stoichiometry of SOCl₂, and solvent purity. Yield improvements may involve stepwise purification (e.g., vacuum distillation, column chromatography).
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C-NMR : To confirm esterification and cyano substitution. DMSO-d₆ is a common solvent, with chemical shifts referenced to TMS .
- FT-IR : Identifies ester carbonyl (~1740 cm⁻¹) and cyano groups (~2250 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₀H₁₄ClNO₂ for the methyl ester hydrochloride) .
- Mass Spectrometry (MS) : Low-resolution MS (e.g., EI at 70 eV) confirms molecular ion peaks and fragmentation patterns .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol or ethanol. Insolubility in non-polar solvents (hexane) necessitates recrystallization from EtOAc/EtOH mixtures . For NMR studies, pH adjustments (using HCl/NaOH) ensure sample stability; pH-dependent solubility must be calibrated to avoid precipitation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Key precautions include:
- Containment : Use fume hoods to avoid inhalation of HCl vapors during synthesis.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste channels .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, lab coats, and eye protection.
Advanced Research Questions
Q. How does the introduction of a cyano group at the 4-position influence the compound's reactivity compared to other substituted phenylalanine derivatives?
- Methodological Answer : The electron-withdrawing cyano group alters electrophilic aromatic substitution patterns and stabilizes intermediates in cross-coupling reactions (e.g., Mizoroki-Heck). Comparative studies with 4-fluoro (CAS 64282-12-8) or 4-nitro derivatives (CAS 7284-43-7) reveal differences in reaction rates and byproduct formation due to varying electronic effects . Computational modeling (DFT) can predict substituent impacts on charge distribution.
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR absorptions) during characterization?
- Methodological Answer :
- NMR Artifacts : Verify solvent purity (e.g., residual protons in DMSO-d₆) and exclude moisture. Use heteronuclear correlation (HSQC/HMBC) to assign ambiguous signals .
- IR Anomalies : Compare with reference spectra of analogous compounds (e.g., 4-fluoro-phenylalanine methyl ester hydrochloride) to distinguish cyano vs. ester vibrations .
- Elemental Analysis Mismatches : Repeat combustion analysis under controlled oxygen flow to ensure complete sample oxidation.
Q. What strategies are recommended for stabilizing this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Store solutions at pH 2–4 (HCl-adjusted) to prevent ester hydrolysis. Buffered systems (e.g., phosphate-citrate) may extend shelf life .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. For long-term storage, keep at -20°C in anhydrous conditions .
Q. How can low yields in cross-coupling reactions involving this compound be addressed?
- Methodological Answer :
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd/C) and ligands (e.g., PPh₃) for Mizoroki-Heck reactions. Evidence suggests aryl halide partners influence coupling efficiency .
- Solvent Effects : Use DMF or DMA for improved solubility of aromatic intermediates.
- Byproduct Mitigation : Add scavengers (e.g., silica gel) to adsorb excess HCl or unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
